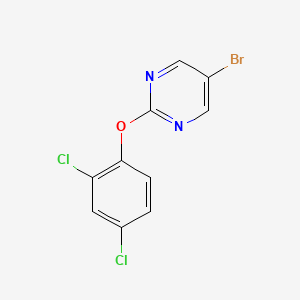

5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine is a chemical compound with the molecular formula C10H5BrCl2N2O . It has an average mass of 319.97 Da and a monoisotopic mass of 317.896210 Da .

Synthesis Analysis

The synthesis of 5-Bromo-2,4-dichloropyrimidine involves the use of 2-amino-4-thloropyridine as a starting raw material . A key intermediate is obtained through a bromination reaction, with a yield greater than 80% . The 5-Bromo-2,4-dichloropyrimidine is then obtained through diazotization and chlorination, with a total yield greater than 50% .Molecular Structure Analysis

The molecular structure of 5-Bromo-2,4-dichloropyrimidine includes bromine, chlorine, nitrogen, and oxygen atoms . The structure is unique and can derive multiple derived products .Chemical Reactions Analysis

5-Bromopyrimidine, a related compound, undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis

5-Bromo-2,4-dichloropyrimidine is a solid substance . It has a refractive index of 1.603 , a boiling point of 128 °C/15 mmHg , and a melting point of 29-30 °C . The density of this compound is 1.781 g/mL at 25 °C .Scientific Research Applications

- Positive Allosteric Modulators for GABAB Receptors : Researchers have used 5-bromo-2,4-dichloropyrimidine as a starting reagent to synthesize positive allosteric modulators for GABAB receptors. These compounds belong to a drug-like class and have potential therapeutic implications .

- Thienopyrimidine Derivatives : Thienopyrimidine-containing compounds, which incorporate the pyrimidine moiety, are of significant interest. They exhibit diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antiviral properties. Researchers have explored the synthesis of thienopyrimidine derivatives using 5-bromo-2,4-dichloropyrimidine as a key building block .

- Rapid Nucleophilic Displacement : 5-Bromopyrimidine, a close relative of 5-bromo-2,4-dichloropyrimidine, has been studied for its rapid nucleophilic displacement reactions. These reactions involve the substitution of the bromine atom with various nucleophiles. Such studies contribute to our understanding of reaction mechanisms and synthetic pathways .

- Direct Metallation with Lithium Diisopropylamide : Researchers have explored the direct metallation of 5-bromopyrimidine using lithium diisopropylamide (LDA). This reaction yields 4-lithio-5-bromopyrimidine, which can serve as an intermediate in further synthetic processes .

- Antibacterial and Antifungal Properties : While specific studies on 5-bromo-2-(2,4-dichlorophenoxy)pyrimidine are limited, related pyrimidine derivatives have demonstrated antibacterial and antifungal activities. Researchers continue to investigate their potential as novel antimicrobial agents .

- Herbicidal Activity : Pyrimidine-based compounds, including 5-bromo-2,4-dichloropyrimidine, have been explored for their herbicidal properties. These compounds may find applications in agriculture and weed control .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Nucleophilic Displacement Reactions

Metallation Reactions

Biological and Pharmacological Studies

Materials Science and Agrochemicals

Safety And Hazards

5-Bromo-2,4-dichloropyrimidine is considered hazardous . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

5-bromo-2-(2,4-dichlorophenoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrCl2N2O/c11-6-4-14-10(15-5-6)16-9-2-1-7(12)3-8(9)13/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSGGHXIEGDQEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrCl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(furan-2-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2678601.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2678606.png)

![N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2678609.png)

![ethyl 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2678613.png)

![N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2678614.png)